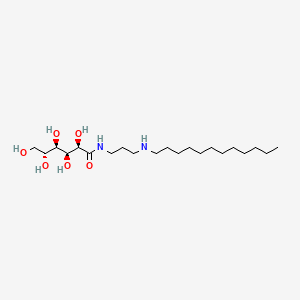
N-(3-(Dodecylamino)propyl)-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dodecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of a dodecylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dodecylamino)propyl)-D-gluconamide typically involves the reaction of D-gluconic acid with 3-(dodecylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-(Dodecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced amides.
科学的研究の応用
N-(3-(Dodecylamino)propyl)-D-gluconamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: It may be used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-(Dodecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The dodecylamino group can interact with hydrophobic regions of proteins or membranes, while the D-gluconamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Diethylamino)propyl)-D-gluconamide
- N-(3-(Dipropylamino)propyl)-D-gluconamide
Uniqueness
N-(3-(Dodecylamino)propyl)-D-gluconamide is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants or membrane-active agents.
特性
CAS番号 |
86702-60-5 |
|---|---|
分子式 |
C21H44N2O6 |
分子量 |
420.6 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-N-[3-(dodecylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C21H44N2O6/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-12-15-23-21(29)20(28)19(27)18(26)17(25)16-24/h17-20,22,24-28H,2-16H2,1H3,(H,23,29)/t17-,18-,19+,20-/m1/s1 |
InChIキー |
SXMIVKFBYRPWAI-YSTOQKLRSA-N |
異性体SMILES |
CCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


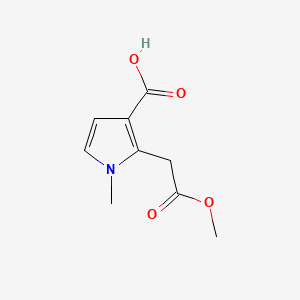
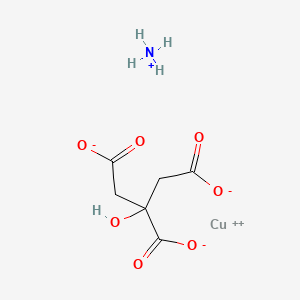

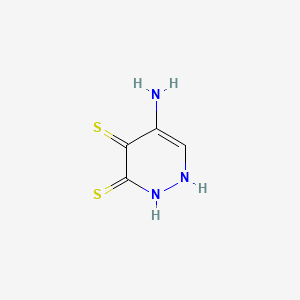
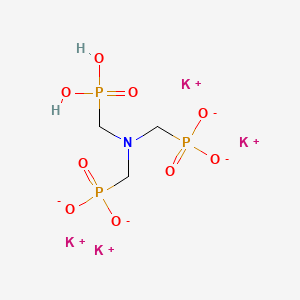
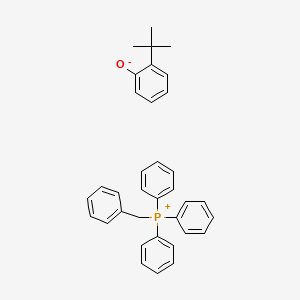


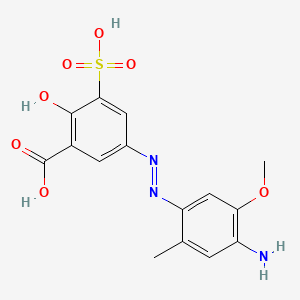


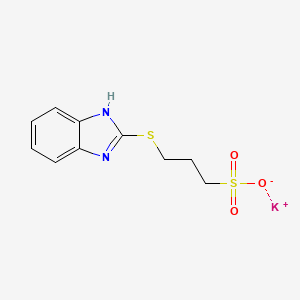

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
